molecular formula C16H11F2N3O2 B2785262 1-(3,4-difluorophenyl)-4-(pyridin-4-ylmethyl)pyrazine-2,3(1H,4H)-dione CAS No. 898454-11-0

1-(3,4-difluorophenyl)-4-(pyridin-4-ylmethyl)pyrazine-2,3(1H,4H)-dione

Cat. No. B2785262
CAS RN: 898454-11-0
M. Wt: 315.28
InChI Key: ILFHCMIWPUZSNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,4-difluorophenyl)-4-(pyridin-4-ylmethyl)pyrazine-2,3(1H,4H)-dione, also known as DFP-10825, is a chemical compound that has been the subject of scientific research due to its potential applications in the field of medicine. This compound belongs to the class of pyrazine derivatives and has been synthesized using various methods.

Mechanism of Action

The mechanism of action of 1-(3,4-difluorophenyl)-4-(pyridin-4-ylmethyl)pyrazine-2,3(1H,4H)-dione involves the inhibition of various enzymes and proteins that are involved in cell proliferation and inflammation. It has been found to inhibit the activity of cyclin-dependent kinases (CDKs), which are involved in cell cycle regulation. 1-(3,4-difluorophenyl)-4-(pyridin-4-ylmethyl)pyrazine-2,3(1H,4H)-dione has also been found to inhibit the activity of nuclear factor kappa B (NF-κB), which is involved in the regulation of inflammation.
Biochemical and Physiological Effects
1-(3,4-difluorophenyl)-4-(pyridin-4-ylmethyl)pyrazine-2,3(1H,4H)-dione has been found to have various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells by activating the caspase pathway. 1-(3,4-difluorophenyl)-4-(pyridin-4-ylmethyl)pyrazine-2,3(1H,4H)-dione has also been found to inhibit the expression of various pro-inflammatory cytokines, including interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). It has been found to reduce the levels of reactive oxygen species (ROS) and lipid peroxidation, which are involved in oxidative stress.

Advantages and Limitations for Lab Experiments

1-(3,4-difluorophenyl)-4-(pyridin-4-ylmethyl)pyrazine-2,3(1H,4H)-dione has various advantages and limitations for lab experiments. It has high purity and stability, which makes it suitable for in vitro and in vivo experiments. 1-(3,4-difluorophenyl)-4-(pyridin-4-ylmethyl)pyrazine-2,3(1H,4H)-dione has also been found to have low toxicity and minimal side effects. However, the synthesis of 1-(3,4-difluorophenyl)-4-(pyridin-4-ylmethyl)pyrazine-2,3(1H,4H)-dione is complex and requires specialized equipment and expertise. The cost of synthesizing 1-(3,4-difluorophenyl)-4-(pyridin-4-ylmethyl)pyrazine-2,3(1H,4H)-dione is also high, which limits its availability for research purposes.

Future Directions

There are many future directions for the research of 1-(3,4-difluorophenyl)-4-(pyridin-4-ylmethyl)pyrazine-2,3(1H,4H)-dione. It can be further tested on various cancer cell lines and inflammatory diseases to determine its efficacy and safety. The mechanism of action of 1-(3,4-difluorophenyl)-4-(pyridin-4-ylmethyl)pyrazine-2,3(1H,4H)-dione can also be further elucidated to understand its interactions with various enzymes and proteins. The synthesis method of 1-(3,4-difluorophenyl)-4-(pyridin-4-ylmethyl)pyrazine-2,3(1H,4H)-dione can also be optimized to reduce the cost and increase the yield. Moreover, the pharmacokinetics and pharmacodynamics of 1-(3,4-difluorophenyl)-4-(pyridin-4-ylmethyl)pyrazine-2,3(1H,4H)-dione can be further studied to determine its potential as a therapeutic agent.
Conclusion
In conclusion, 1-(3,4-difluorophenyl)-4-(pyridin-4-ylmethyl)pyrazine-2,3(1H,4H)-dione is a chemical compound that has been the subject of scientific research due to its potential applications in the field of medicine. It has been synthesized using various methods and has been found to have anticancer and anti-inflammatory properties. The mechanism of action of 1-(3,4-difluorophenyl)-4-(pyridin-4-ylmethyl)pyrazine-2,3(1H,4H)-dione involves the inhibition of various enzymes and proteins that are involved in cell proliferation and inflammation. 1-(3,4-difluorophenyl)-4-(pyridin-4-ylmethyl)pyrazine-2,3(1H,4H)-dione has various advantages and limitations for lab experiments, and there are many future directions for its research.

Synthesis Methods

1-(3,4-difluorophenyl)-4-(pyridin-4-ylmethyl)pyrazine-2,3(1H,4H)-dione has been synthesized using various methods, including the Suzuki-Miyaura cross-coupling reaction and the Buchwald-Hartwig amination reaction. The Suzuki-Miyaura cross-coupling reaction involves the reaction of an aryl halide with an organoboron reagent in the presence of a palladium catalyst. The Buchwald-Hartwig amination reaction involves the reaction of an aryl halide with an amine in the presence of a palladium catalyst and a base. Both methods have been used to synthesize 1-(3,4-difluorophenyl)-4-(pyridin-4-ylmethyl)pyrazine-2,3(1H,4H)-dione with high yields and purity.

Scientific Research Applications

1-(3,4-difluorophenyl)-4-(pyridin-4-ylmethyl)pyrazine-2,3(1H,4H)-dione has been the subject of scientific research due to its potential applications in the field of medicine. It has been found to have anticancer properties and has been tested on various cancer cell lines, including breast cancer, lung cancer, and colon cancer. 1-(3,4-difluorophenyl)-4-(pyridin-4-ylmethyl)pyrazine-2,3(1H,4H)-dione has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been found to have anti-inflammatory properties and has been tested on various inflammatory diseases, including rheumatoid arthritis and multiple sclerosis.

properties

IUPAC Name

1-(3,4-difluorophenyl)-4-(pyridin-4-ylmethyl)pyrazine-2,3-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11F2N3O2/c17-13-2-1-12(9-14(13)18)21-8-7-20(15(22)16(21)23)10-11-3-5-19-6-4-11/h1-9H,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILFHCMIWPUZSNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N2C=CN(C(=O)C2=O)CC3=CC=NC=C3)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,4-difluorophenyl)-4-(pyridin-4-ylmethyl)pyrazine-2,3(1H,4H)-dione

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